5-bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole
Description
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2/c1-14-7-3-2-5(10)4-6(7)13-9(14)8(11)12/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCVWPFHQMJKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole typically involves the bromination of 2-(difluoromethyl)-1-methyl-1H-benzimidazole. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 5-bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert it to the corresponding amine or alcohol derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Coupling: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole exhibits potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Benzimidazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies indicate that compounds with similar structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .
- Cancer Therapeutics : Research suggests that benzimidazole derivatives can act as inhibitors of DNA topoisomerases, which are critical enzymes involved in DNA replication and transcription. Compounds with similar structures have demonstrated efficacy against cancer cell lines by disrupting DNA synthesis .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis for developing new molecules with potential biological activities. It can be utilized in reactions such as:
- Bromination Reactions : The presence of bromine allows for further functionalization, enabling the synthesis of more complex derivatives that may exhibit enhanced biological activities.
- Enzyme Inhibition Studies : Its ability to modulate enzyme activity makes it a candidate for exploring interactions with various biological targets.
Materials Science
This compound is explored for its potential applications in materials science:
- Polymer Development : The compound's unique chemical properties can be harnessed to create polymers with specific functionalities.
- Coatings and Composites : Its reactivity may be beneficial in developing advanced materials that require specific thermal or chemical resistance.
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of benzimidazole derivatives, compounds structurally related to this compound were tested against MDA-MB-231 breast cancer cells. Results showed that certain derivatives inhibited cell proliferation significantly by interfering with DNA topoisomerase activity .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of benzimidazole derivatives revealed that introducing halogen atoms significantly increased antibacterial activity. The compound's structural characteristics were linked to enhanced interactions with bacterial cell membranes, leading to increased efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 5-bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and difluoromethyl groups can enhance its binding affinity and selectivity for target molecules. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Substituent Variations at Position 2
The difluoromethyl group distinguishes the target compound from analogues with diverse substituents:
Impact : The difluoromethyl group balances polarity and stability, making it advantageous for drug design compared to purely hydrophobic (e.g., ethylphenyl) or less stable (e.g., methyl) groups.
Substituent Variations at Position 1
The methyl group at position 1 contrasts with other N-alkyl/aryl groups:
Impact : Methyl substitution offers a balance between solubility and metabolic stability, whereas larger groups (e.g., sulfonylpropyl) may prioritize solubility at the cost of synthetic complexity.
Halogenation Patterns
Bromine at position 5 is a common feature, but additional halogens or positional isomers alter bioactivity:
Biological Activity
5-Bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core with a bromine atom and a difluoromethyl group, which contribute to its reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 325.94 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the bromine and difluoromethyl groups enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction may lead to effects such as enzyme inhibition or receptor modulation, which are crucial for its therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit notable antimicrobial properties. For example, studies have shown that related compounds demonstrate significant activity against various bacterial strains, including:
- Staphylococcus aureus (including MRSA)
- Mycobacterium smegmatis
- Candida albicans
The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.98 µg/mL against S. aureus and 15.6 µg/mL against C. albicans, indicating strong antimicrobial potential .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The compound's structure allows it to bind effectively to various enzymes involved in metabolic pathways, leading to the inhibition of their activity. This property is particularly relevant in the context of cancer therapy and infectious disease treatment .
Study on Antimicrobial Efficacy
A study conducted on substituted benzimidazoles demonstrated that introducing halogen substituents significantly enhances antimicrobial activity. The introduction of bromine into the benzimidazole structure resulted in a marked increase in efficacy against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |
|---|---|---|
| This compound | < 1 | 15.6 |
| Related Compound A | < 1 | 31.1 |
| Related Compound B | 3.9 | 62.5 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets such as (p)ppGpp synthetases and FtsZ proteins from different microorganisms. These studies suggest that the compound can effectively inhibit these targets, contributing to its antimicrobial action .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole?
A common approach involves multi-step condensation reactions. For example, brominated benzimidazole precursors can undergo nucleophilic substitution with difluoromethyl groups under basic conditions (e.g., triethylamine as a catalyst in anhydrous DMF at 80–100°C). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Characterization typically includes / NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity and substituent placement .
Q. How can researchers validate the purity and structural identity of this compound?
Key analytical techniques include:
- NMR Spectroscopy : NMR to confirm methyl and difluoromethyl group integration; NMR for fluorinated substituents.
- Mass Spectrometry : HRMS to verify molecular ion peaks and isotopic patterns (e.g., bromine’s characteristic doublet).
- Elemental Analysis : Combustion analysis to validate C/H/N/Br/F ratios within ±0.4% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Standard in vitro assays include:
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria and fungi (MIC determination).
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. Refinement using SHELXL (via Olex2 or similar software) can model disorder in the difluoromethyl group or bromine placement. Mercury CSD tools enable packing pattern analysis and void visualization, critical for understanding solid-state stability .
Q. What computational strategies predict binding affinities to targets like EGFR or serotonin receptors?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., EGFR kinase domain PDB: 1M17).
- MD Simulations : GROMACS/AMBER for stability analysis of ligand-protein complexes over 100-ns trajectories.
- ADMET Prediction : SwissADME or pkCSM to assess bioavailability, BBB penetration, and toxicity .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Structure-activity relationship (SAR) studies systematically alter substituents (e.g., replacing Br with Cl or varying aryl groups). For example:
Q. How should researchers address contradictions in spectroscopic or bioassay data?
- Data Triangulation : Cross-validate NMR/HRMS with SCXRD to resolve structural discrepancies.
- Dose-Response Reproducibility : Repeat assays under controlled conditions (e.g., fixed DMSO concentrations).
- Meta-Analysis : Compare results with structurally related benzimidazoles (e.g., pantoprazole analogs) to identify outliers .
Safety and Handling
Q. What safety protocols are advised given limited toxicological data?
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as halogenated waste .
Data Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
